Product packaging for 2-(Thiolan-3-yloxy)pyrimidine(Cat. No.:CAS No. 2176124-41-5)

2-(Thiolan-3-yloxy)pyrimidine

Cat. No.: B2823675
CAS No.: 2176124-41-5
M. Wt: 182.24
InChI Key: MYGBRDGHFWSJHU-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffold in Heterocyclic Chemistry

The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, represents a cornerstone of heterocyclic chemistry. heteroletters.orgslideshare.net Its fundamental importance stems from its presence as a core component of the nucleobases cytosine, thymine, and uracil, which are integral to the structure of DNA and RNA. juniperpublishers.comsemanticscholar.org This natural occurrence has made the pyrimidine scaffold a subject of intense scientific interest, inspiring the synthesis and investigation of a vast array of derivatives. heteroletters.orgjuniperpublishers.com

In the realm of medicinal chemistry, pyrimidine derivatives are recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. heteroletters.org This versatility has led to the development of numerous therapeutic agents with diverse pharmacological activities. nih.gov Marketed drugs containing the pyrimidine motif exhibit anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive properties, among others. heteroletters.orgnih.gov The structural diversity achievable through substitution on the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a highly attractive framework in drug discovery and development. juniperpublishers.comfrontiersin.org Researchers continue to explore the synthesis of novel pyrimidine derivatives to address a myriad of diseases, including those with emerging drug resistance. heteroletters.org

Overview of Ether Linkages in Biologically Active Molecules

Ether linkages, characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'), are a common and functionally significant feature in many biologically active molecules. vulcanchem.com This functional group is prevalent in natural products, including carbohydrates and lignin. vulcanchem.com The presence of an ether bond can have profound effects on a molecule's physical and biological properties. Structurally, the ether linkage introduces a bent geometry and can influence molecular conformation and lipophilicity. vulcanchem.com

The ether bond's relative stability compared to an ester linkage can be advantageous in the design of therapeutic agents, as it is less susceptible to hydrolysis by esterase enzymes in the body. vulcanchem.com This increased stability can lead to improved pharmacokinetic profiles. Furthermore, the oxygen atom of an ether can act as a hydrogen bond acceptor, a critical interaction for molecular recognition at biological targets such as enzymes and receptors. vulcanchem.com The incorporation of ether linkages is a widely used strategy in medicinal chemistry to modulate a compound's solubility, permeability, and metabolic stability, thereby enhancing its potential as a drug candidate. vulcanchem.com Research into pyrimidine ether derivatives, for instance, has yielded compounds with promising bioactivity for applications in agriculture and medicine. frontiersin.org

Contextualizing 2-(Thiolan-3-yloxy)pyrimidine within Pyrimidine Ether Derivatives Research

The compound this compound is a specific example of a pyrimidine ether derivative. It features a pyrimidine ring linked at the 2-position to a saturated five-membered sulfur-containing ring, the thiolane (or tetrahydrothiophene), via an ether bond at the thiolane's 3-position. While specific research focusing exclusively on this compound is not widely documented in publicly available literature, its structural components suggest its relevance to ongoing research in heterocyclic and medicinal chemistry.

The synthesis of pyrimidine ether derivatives is an active area of investigation. frontiersin.org General synthetic strategies often involve the nucleophilic substitution reaction between a halogenated pyrimidine and an alcohol under basic conditions to form the ether linkage. vulcanchem.com For instance, the synthesis of analogous 2-((tetrahydrofuran-3-yl)oxy)pyridine derivatives, which share a similar ether-linked heterocyclic structure, often proceeds through such pathways. vulcanchem.com

Research into structurally related compounds provides context for the potential interest in this compound. For example, derivatives such as 2-methyl-4-(thiolan-3-yloxy)pyrimidine (B2978425) and 2-(Thiolan-3-yloxy)-4-(trifluoromethyl)pyrimidine are listed in chemical supplier catalogs, indicating their use as building blocks in synthetic chemistry. aablocks.comchemsrc.com The trifluoromethyl group, in particular, is a common substituent in medicinal chemistry known to enhance properties like metabolic stability and membrane permeability. vulcanchem.com The study of such analogs, which combine the pyrimidine core, an ether linkage, and a thiolane moiety, contributes to the broader understanding of how these structural features collectively influence a molecule's properties and potential biological activity.

The investigation of thieno[2,3-d]pyrimidines, which are fused heterocyclic systems containing a thiophene (B33073) and a pyrimidine ring, further underscores the interest in sulfur-containing pyrimidine derivatives. ijacskros.com These compounds have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. ijacskros.com While this compound is not a fused system, the presence of both the pyrimidine and a sulfur-containing heterocycle within the same molecule places it within this broader area of chemical exploration.

Below is a table of physicochemical properties for some related pyrimidine derivatives, which helps to contextualize the properties that might be expected for this compound.

Property2-Methyl-4-(thiolan-3-yloxy)pyrimidine4-(Trifluoromethyl)pyrimidine-2-thiol4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol
Molecular Formula C9H12N2OSC5H3F3N2SC5H4F3N2OS
Molecular Weight 196.27 g/mol 180.15 g/mol 197.16 g/mol
CAS Number 2176126-08-0136547-17-6368-54-7
Physical Form Not specifiedSolidNot specified
Melting Point Not specified164-166 °C246-250 °C

This data is compiled from publicly available sources for related compounds and is for illustrative purposes. sigmaaldrich.comsigmaaldrich.com

Table of Mentioned Compounds

Common/Trade NameIUPAC Name
This compoundThis compound
Cytosine4-amino-1H-pyrimidin-2-one
Thymine5-methyl-1H-pyrimidine-2,4-dione
Uracil1H-pyrimidine-2,4-dione
2-methyl-4-(thiolan-3-yloxy)pyrimidine2-methyl-4-(thiolan-3-yloxy)pyrimidine
2-(Thiolan-3-yloxy)-4-(trifluoromethyl)pyrimidine2-(Thiolan-3-yloxy)-4-(trifluoromethyl)pyrimidine
ThiolaneTetrahydrothiophene
2-((tetrahydrofuran-3-yl)oxy)pyridine2-((tetrahydrofuran-3-yl)oxy)pyridine
4-(Trifluoromethyl)pyrimidine-2-thiol4-(Trifluoromethyl)-1H-pyrimidine-2-thione
4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol4-hydroxy-6-(trifluoromethyl)-1H-pyrimidine-2-thione

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2OS B2823675 2-(Thiolan-3-yloxy)pyrimidine CAS No. 2176124-41-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(thiolan-3-yloxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-3-9-8(10-4-1)11-7-2-5-12-6-7/h1,3-4,7H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGBRDGHFWSJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Thiolan 3 Yloxy Pyrimidine

Retrosynthetic Analysis of the 2-(Thiolan-3-yloxy)pyrimidine Scaffold

The design of a synthetic route to this compound begins with a retrosynthetic analysis, which involves a systematic deconstruction of the target molecule into simpler, commercially available starting materials.

Disconnection Strategies for the Pyrimidine-Oxygen Ether Bond

The most logical retrosynthetic disconnection of this compound is at the ether linkage, which simplifies the molecule into two key synthons: a pyrimidine (B1678525) electrophile and a thiolane-based nucleophile. This leads to two primary starting materials: a 2-halopyrimidine (typically 2-chloropyrimidine (B141910) or 2-bromopyrimidine) and Thiolan-3-ol. This approach is synthetically favorable as 2-halopyrimidines are known to be susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-deficient nature of the pyrimidine ring. beilstein-journals.orgtestbook.combyjus.com

Alternative disconnections could involve a C-S bond cleavage within the thiolane ring or breaking the pyrimidine ring itself, but these are generally more complex and less common strategies for this type of target molecule. nih.gov

Considerations for Stereochemical Control at the Thiolane Moiety

The thiolane moiety in this compound contains a stereocenter at the C3 position. Consequently, the synthesis of enantiomerically pure forms of the target compound requires careful consideration of stereochemical control. This can be achieved in two main ways:

Use of a Chiral Pool Starting Material: The synthesis can commence with an enantiomerically pure form of Thiolan-3-ol, such as (R)-Thiolan-3-ol or (S)-Thiolan-3-ol. These chiral building blocks can be prepared through various methods, including the stereoselective reduction of a corresponding ketone or through biocatalytic approaches. scirp.orgrasayanjournal.co.in

Asymmetric Synthesis: An asymmetric synthesis could be employed to create the chiral center during the formation of the thiolane ring or during a functionalization step. This might involve the use of chiral catalysts or auxiliaries. beilstein-journals.orgmdpi.com

The choice of strategy will depend on the availability and cost of the chiral starting materials versus the complexity and efficiency of an asymmetric synthesis.

Established Approaches to Pyrimidine Ether Synthesis

The formation of the ether bond between the pyrimidine and thiolane moieties is the cornerstone of the synthesis. Several established methods are applicable, each with its own set of advantages and limitations.

Nucleophilic Aromatic Substitution on Halogenated Pyrimidines with Thiolan-3-ol Derivatives

Nucleophilic aromatic substitution (SNAr) is a widely used and effective method for the synthesis of aryloxy and heteroaryloxy ethers, particularly when the aromatic or heteroaromatic ring is activated by electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com The pyrimidine ring is inherently electron-deficient, making the C2 position susceptible to nucleophilic attack.

In a typical procedure, a 2-halopyrimidine, such as 2-chloropyrimidine, is reacted with Thiolan-3-ol in the presence of a base. The base, commonly a metal hydride like sodium hydride (NaH) or a carbonate such as potassium carbonate (K₂CO₃), serves to deprotonate the hydroxyl group of Thiolan-3-ol, forming the more nucleophilic alkoxide. This alkoxide then attacks the C2 position of the 2-halopyrimidine, displacing the halide and forming the desired ether linkage. nih.govacs.org

Table 1: Reaction Conditions for Nucleophilic Aromatic Substitution

Reactant 1Reactant 2BaseSolventTemperature
2-ChloropyrimidineThiolan-3-olNaHDMFRoom Temp to 80 °C
2-Bromopyrimidine (B22483)Thiolan-3-olK₂CO₃Acetonitrile (B52724)Reflux

The reaction conditions, such as the choice of base, solvent, and temperature, can be optimized to maximize the yield and minimize side reactions. testbook.comchemrxiv.org

One-Pot Etherification Methodologies for Pyrimidine Scaffolds

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. For the synthesis of this compound, a one-pot approach could involve the in-situ formation of the pyrimidine ring followed by the etherification step, or a tandem reaction sequence where the conditions for pyrimidine activation and ether formation are combined.

While a specific one-pot synthesis for this exact molecule is not prominently documented, general one-pot procedures for related pyrimidine derivatives often involve the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a urea (B33335) or thiourea (B124793) derivative to form a pyrimidone, which is then functionalized in the same reaction vessel. rasayanjournal.co.inorganic-chemistry.orgorganic-chemistry.orgresearchgate.net Another approach could be a one-pot SNAr reaction where the starting materials and reagents are combined and subjected to conditions that facilitate both the formation of the nucleophile and the subsequent substitution. rsc.orgnih.gov

Cross-Coupling Reactions for Pyrimidine-Oxygen Bond Formation

Palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-O bonds, offering milder reaction conditions and broader substrate scope compared to traditional methods in some cases.

Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers. scispace.commdpi.commdpi.comorganic-chemistry.org In the context of this compound synthesis, this would involve the reaction of a 2-halopyrimidine with Thiolan-3-ol in the presence of a copper catalyst, often with a ligand and a base at elevated temperatures. While effective, traditional Ullmann conditions can be harsh.

Buchwald-Hartwig Etherification: The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a palladium-catalyzed route to aryl and heteroaryl ethers. mdpi.comnih.gov This reaction typically employs a palladium precatalyst and a specialized phosphine (B1218219) ligand. The reaction of a 2-halopyrimidine with Thiolan-3-ol under Buchwald-Hartwig conditions could offer a milder and more efficient alternative to the Ullmann condensation. The choice of ligand is crucial for the success of this transformation. nih.gov

Table 2: Comparison of Cross-Coupling Reactions

ReactionCatalystLigandBaseKey Advantages
Ullmann CondensationCopper (e.g., CuI, Cu₂O)Often none or simple ligandsK₂CO₃, Cs₂CO₃Cost-effective catalyst
Buchwald-Hartwig EtherificationPalladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)Biaryl phosphines (e.g., RuPhos, XPhos)NaOtBu, K₃PO₄Milder conditions, broader scope

The development of more active and stable catalyst systems continues to expand the utility of these cross-coupling reactions in the synthesis of complex molecules like this compound. sioc-journal.cnacs.org

Synthesis of Key Precursors for this compound

The synthesis of this compound is predicated on the availability of two primary building blocks: a functionalized halopyrimidine that acts as the electrophile and the thiolan-3-ol moiety which serves as the nucleophile. The assembly of the final compound typically proceeds via a nucleophilic aromatic substitution (SNAr), characteristic of Williamson ether synthesis.

Preparation of Functionalized Halopyrimidine Intermediates

The reactivity of the pyrimidine ring towards etherification at the C2-position necessitates the presence of a good leaving group, typically a halogen atom. 2-Chloropyrimidine and 2-bromopyrimidine are the most common intermediates for this purpose.

Standard synthetic routes to these halopyrimidines often start from 2-aminopyrimidine (B69317). Through a Sandmeyer-type reaction, the amino group is converted into a diazonium salt, which is subsequently displaced by a halide.

2-Chloropyrimidine : A widely used method involves the diazotization of 2-aminopyrimidine using sodium nitrite (B80452) in concentrated hydrochloric acid at low temperatures, typically between -15°C and -10°C. tandfonline.com Maintaining a low temperature is critical to prevent decomposition and maximize yield. tandfonline.com An alternative approach involves the direct treatment of 2-hydroxypyrimidine (B189755) hydrochloride with a chlorinating agent like phosphorus oxychloride (POCl₃). tandfonline.com

2-Bromopyrimidine : The synthesis of 2-bromopyrimidine follows a similar diazotization pathway but utilizes hydrobromic acid instead of hydrochloric acid. researchgate.net This intermediate is a versatile substrate for various cross-coupling and substitution reactions. researchgate.netacs.org

These 2-halopyrimidines serve as key electrophilic partners in SNAr reactions, where the electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack at the C2-position. nih.govresearchgate.net

Table 1: Selected Synthetic Methods for 2-Halopyrimidine Intermediates

Intermediate Precursor Reagents Key Conditions Reference(s)
2-Chloropyrimidine 2-Aminopyrimidine NaNO₂, conc. HCl -15°C to -10°C tandfonline.com
2-Chloropyrimidine 2-Hydroxypyrimidine POCl₃ Heat tandfonline.com
2-Bromopyrimidine 2-Aminopyrimidine NaNO₂, HBr Low Temperature researchgate.net

Synthetic Routes to Chiral and Achiral Thiolan-3-ol Building Blocks

Thiolan-3-ol is the nucleophilic component in the synthesis. It can be prepared in both its racemic (achiral) and enantiomerically pure (chiral) forms. The stereochemistry of this precursor is critical, as it directly translates to the final product, a key consideration in the synthesis of pharmacologically active molecules. sci-hub.st

Achiral Synthesis : Racemic thiolan-3-ol is most commonly prepared through the reduction of the corresponding ketone, thiolan-3-one. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) are effective for this transformation. nih.gov

Chiral Synthesis : The demand for enantiomerically pure compounds has driven the development of asymmetric syntheses for thiolan-3-ol.

Biocatalytic Reduction : A prominent green chemistry approach is the enantioselective bioreduction of thiolan-3-one. This method employs whole-cell microorganisms (such as Penicillium or Aspergillus species) or isolated reductase enzymes. chemrxiv.org These biocatalysts can produce a specific enantiomer, for example (R)-thiolan-3-ol, with high optical purity. chemrxiv.org

Chiral Pool Synthesis : This strategy begins with a readily available, inexpensive chiral starting material. For instance, synthetic routes analogous to those for producing chiral 3-hydroxytetrahydrofuran (B147095) from L-malic acid or chiral butanetriols could be adapted. francis-press.com

The choice between achiral and chiral thiolan-3-ol depends on the ultimate application of the target molecule, with chiral synthesis being paramount for developing stereospecific therapeutic agents. sci-hub.st

Optimization of Reaction Conditions and Yields for this compound

The formation of the ether linkage in this compound is typically achieved via a Williamson ether synthesis, which in this context is an SNAr reaction. Optimizing conditions such as the catalytic system, solvent, and temperature is crucial for maximizing yield and minimizing side reactions.

Catalytic Systems in Pyrimidine Ether Synthesis

While some SNAr reactions on highly activated rings can proceed without a catalyst, the efficiency of pyrimidine ether synthesis can often be enhanced by catalytic systems.

Phase-Transfer Catalysis (PTC) : This is a highly effective technique for Williamson ether synthesis. asianpubs.orgias.ac.in A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide - TBAB) or a phosphonium (B103445) salt, facilitates the transfer of the deprotonated alkoxide (thiolan-3-olate) from an aqueous or solid phase into the organic phase where the halopyrimidine is dissolved. scirp.orgfzgxjckxxb.com This enhances the reaction rate and allows for milder conditions. fzgxjckxxb.com The catalytic activity can be influenced by the structure of the catalyst, with longer alkyl chains on the ammonium salt sometimes leading to higher yields. scirp.org

Palladium Catalysis : Although more commonly associated with C-C or C-N bond formation, palladium catalysts have also been developed for the synthesis of aryl ethers from aryl halides. nih.govgoogle.com These systems, typically involving a palladium source like Pd(OAc)₂ and specialized phosphine ligands, could be adapted for challenging pyrimidine ether syntheses, although they are less common for this specific transformation than PTC or uncatalyzed SNAr. nih.govresearchgate.net

Solvent and Temperature Effects on Reaction Efficiency

The choice of solvent and temperature profoundly impacts the outcome of the SNAr reaction.

Solvent Effects : The rate of Williamson ether synthesis is highly dependent on the solvent.

Polar Aprotic Solvents : Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are frequently used. numberanalytics.com They are effective at solvating the cation of the alkoxide salt while leaving the alkoxide anion relatively free and highly nucleophilic, thus accelerating the SN2/SNAr reaction. numberanalytics.comacsgcipr.org

Protic Solvents : Alcohols can be used, but they may decrease the reaction rate by forming hydrogen bonds with the alkoxide nucleophile, reducing its reactivity. nih.gov However, for SNAr reactions on electron-deficient heteroaromatics, water has been shown to be a surprisingly effective and green solvent, sometimes providing higher yields than organic solvents. sci-hub.stnih.gov This may be due to an "on-water" effect where the reaction is accelerated at the interface of the immiscible reactants. nih.gov

Temperature Effects : Temperature is a critical parameter to control. Increasing the temperature generally increases the reaction rate. numberanalytics.com However, for SNAr reactions, elevated temperatures (e.g., 80–100 °C) are often necessary to achieve a reasonable rate. researchgate.net Care must be taken, as excessively high temperatures can lead to side reactions and decomposition. numberanalytics.com For highly reactive substrates, the reaction may even proceed at room temperature. chemrxiv.org

Table 2: Influence of Reaction Conditions on Pyrimidine Ether Synthesis

Parameter Condition Effect on Reaction Reference(s)
Solvent Polar Aprotic (DMF, DMSO) Enhances nucleophilicity, increases rate numberanalytics.com
Protic (Ethanol, Water) Can reduce rate via H-bonding; water can be effective for SNAr nih.govnih.gov
Temperature Increased Temperature Increases reaction rate numberanalytics.com
Excessive Temperature May lead to side reactions/decomposition numberanalytics.com
Base Strong Base (NaH, KOtBu) Effectively generates alkoxide for high yields numberanalytics.com

Green Chemistry Principles in Synthesis Design

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact.

Microwave-Assisted Synthesis : The use of microwave irradiation is a prominent green technique that dramatically reduces reaction times for pyrimidine synthesis and Williamson ether reactions, often from hours to minutes. researchgate.netorientjchem.orgbenthamdirect.com This method frequently leads to higher yields and cleaner reactions compared to conventional heating. researchgate.nettandfonline.com

Alternative Solvents : The use of environmentally benign solvents is a core principle. As mentioned, water can be an excellent solvent for SNAr reactions involving pyrimidines. sci-hub.stnih.gov Other green solvents like ethanol (B145695) may also be employed.

Catalysis : The use of efficient, recyclable catalysts aligns with green principles. Phase-transfer catalysts are considered green as they reduce the need for harsh organic solvents and can often be used in small quantities. francis-press.comfzgxjckxxb.com The development of catalysts from renewable sources, such as waste banana peels for Williamson synthesis, represents a frontier in this area. benthamdirect.com

By integrating these principles, the synthesis of this compound can be designed to be more efficient, cost-effective, and environmentally sustainable.

Advanced Spectroscopic and Spectrometric Characterization of 2 Thiolan 3 Yloxy Pyrimidine

Mass Spectrometry (MS) for Molecular Weight and Fragmentation AnalysisSimilarly, there is no available mass spectrometry data, including high-resolution mass spectrometry (HRMS), for this specific compound. MS and HRMS data are crucial for determining the exact molecular weight and elemental composition, as well as for analyzing the fragmentation patterns to further support structural elucidation.

The absence of this foundational analytical data prevents the creation of a scientifically accurate and informative article as per the user's request. The required data tables and detailed research findings for each specified subsection cannot be populated without primary or referenced experimental results.

Analysis of Fragmentation Patterns for Structural Confirmation

Mass spectrometry is a critical analytical technique for the structural elucidation of novel compounds. In the case of 2-(Thiolan-3-yloxy)pyrimidine, Electron Impact Mass Spectrometry (EI-MS) would provide detailed information about its molecular weight and fragmentation pathways, which are essential for confirming its proposed structure. The fragmentation of pyrimidine (B1678525) derivatives is often characterized by the successive loss of functional groups and the decomposition of the heterocyclic rings. sapub.org

The molecular ion peak (M+) for this compound (C8H10N2OS) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. The presence of a sulfur atom would also give rise to a characteristic M+2 peak with a relative abundance of approximately 4.4% of the M+ peak, corresponding to the natural abundance of the ³⁴S isotope. researchgate.net

The fragmentation of this compound would likely proceed through several key pathways based on the lability of its structural components:

Cleavage of the Ether Bond: The C-O bond between the pyrimidine and thiolane rings is a likely site for initial fragmentation. This can occur in two ways:

Cleavage yielding a pyrimidin-2-oxy radical and a thiolane cation.

Cleavage resulting in a pyrimidine cation and a thiolan-3-yloxy radical.

Fragmentation of the Thiolane Ring: The saturated thiolane ring can undergo fragmentation through the loss of stable neutral molecules. A common fragmentation pathway for five-membered rings is the loss of ethylene (B1197577) (C₂H₄, 28 Da). Another characteristic fragmentation would be the loss of a thioformaldehyde (B1214467) (CH₂S, 46 Da) or a sulfhydryl radical (•SH, 33 Da).

Fragmentation of the Pyrimidine Ring: The pyrimidine ring itself, being aromatic, is relatively stable but can fragment following initial cleavages. sphinxsai.com Common losses include the elimination of hydrogen cyanide (HCN, 27 Da) or cyano radicals (•CN, 26 Da). iosrjournals.org

A plausible fragmentation cascade could involve the initial loss of the thiolane moiety, followed by the systematic breakdown of the remaining pyrimidine structure. The analysis of these fragmentation patterns, by comparing observed m/z values to logical neutral losses, allows for the unambiguous confirmation of the connectivity of the atoms within the molecule. whitman.edu

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Ion Identity of Lost Fragment
182 [C₈H₁₀N₂OS]⁺• Molecular Ion (M⁺•)
154 [C₈H₆N₂OS]⁺• H₂C=CH₂
125 [C₅H₅N₂O]⁺ •C₃H₅S
96 [C₄H₄N₂O]⁺• C₄H₆S

X-ray Crystallography for Absolute Structure Determination

Single Crystal X-ray Diffraction for Precise Molecular Geometry

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for obtaining an unambiguous structural determination of a molecule. researchgate.net By irradiating a suitable single crystal with an X-ray beam, a unique diffraction pattern is generated. iastate.edu The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the precise positions of the atoms can be determined. mdpi.com

For this compound, an SC-XRD analysis would yield:

Absolute Configuration: Determination of the stereochemistry at the chiral C-3 position of the thiolane ring.

Bond Parameters: Precise measurements of all bond lengths and angles, such as the C-O-C ether linkage angle and the C-S-C angle within the thiolane ring.

Conformational Details: The torsion angles defining the orientation of the thiolane ring relative to the pyrimidine ring and the conformation (e.g., envelope or twist) of the thiolane ring itself.

Supramolecular Assembly: Information on intermolecular interactions, such as hydrogen bonds or π–π stacking, that stabilize the crystal lattice. researchgate.netacs.org

While specific crystal data for this compound is not publicly available, Table 2 presents typical data that would be obtained from such an analysis, based on published structures of related pyrimidine derivatives. mdpi.comresearchgate.netacs.org

Table 2: Representative Single Crystal X-ray Diffraction Data

Parameter Example Value
Chemical Formula C₈H₁₀N₂OS
Formula Weight 182.24
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.717
b (Å) 14.048
c (Å) 27.374
β (°) 90.25
Volume (ų) 3733.9
Z (molecules/unit cell) 4

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is an essential technique used when suitable single crystals cannot be grown. It is also widely used for analyzing the bulk properties of a crystalline material. researchgate.netjst.go.jp In PXRD, a sample composed of many randomly oriented microcrystals (a powder) is irradiated with X-rays, producing a characteristic diffraction pattern of concentric rings. iastate.edu This pattern serves as a unique "fingerprint" for a specific crystalline phase. ucmerced.edu

The applications of PXRD for this compound include:

Phase Identification: Comparing the experimental PXRD pattern to a database or a pattern calculated from SC-XRD data can confirm the identity and purity of a synthesized batch.

Polymorph Screening: Identifying the existence of different crystalline forms (polymorphs), which may have different physical properties.

Crystallinity Assessment: Determining the degree of crystallinity in a bulk sample, distinguishing between crystalline and amorphous material.

While it provides less structural detail than SC-XRD, PXRD is a rapid and invaluable tool for quality control and material characterization in solid-state chemistry. aip.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. scifiniti.com The spectra arise from the absorption (IR) or scattering (Raman) of photons that excite molecular vibrations. asianpubs.org A combined analysis provides a comprehensive vibrational profile of this compound.

The key functional groups and their expected vibrational frequencies are:

Pyrimidine Ring:

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=N and C=C ring stretching vibrations produce a series of characteristic bands in the 1600-1400 cm⁻¹ region. chimicatechnoacta.ru

Ring breathing modes, which are often strong in Raman spectra, are expected in the fingerprint region around 1000 cm⁻¹. researchgate.netmdpi.com

Thiolane Ring:

Aliphatic C-H stretching vibrations of the CH₂ groups occur in the 3000-2850 cm⁻¹ range.

CH₂ scissoring (bending) vibrations are found near 1465 cm⁻¹. spectroscopyonline.com

The C-S stretching vibration is typically weak in the IR spectrum but may be more prominent in the Raman spectrum, appearing in the 700-600 cm⁻¹ range.

Ether Linkage (C-O-C):

The most characteristic vibrations are the asymmetric and symmetric C-O-C stretches. The strong, broad asymmetric stretch is expected in the 1260-1000 cm⁻¹ region.

Table 3: General IR and Raman Vibrational Band Assignments for this compound

Wavenumber (cm⁻¹) Assignment Technique
3100-3000 Aromatic C-H Stretch (Pyrimidine) IR, Raman
3000-2850 Aliphatic C-H Stretch (Thiolane) IR, Raman
1600-1550 C=N Ring Stretch IR, Raman
1500-1400 C=C Ring Stretch IR, Raman
1465 CH₂ Scissoring IR
1250-1150 Asymmetric C-O-C Stretch IR
1050-1000 Symmetric C-O-C Stretch Raman
~1000 Pyrimidine Ring Breathing Raman

The comparison of experimental spectra with those of related molecules like pyrimidine, thiolane, and various aryl ethers aids in making precise assignments. asianpubs.orgutwente.nlcapes.gov.br

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. mdpi.com This experimental data is then compared against the theoretical values calculated from the compound's proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the empirical formula, and by extension, the molecular formula if the molecular weight is known. imist.ma

For this compound, the molecular formula is C₈H₁₀N₂OS. The theoretical elemental composition is calculated as follows:

Molecular Weight = (8 × 12.011) + (10 × 1.008) + (2 × 14.007) + (1 × 15.999) + (1 × 32.06) = 182.24 g/mol

Table 4: Elemental Composition of this compound

Element Symbol Theoretical Mass % Experimental Mass %
Carbon C 52.72% (To be determined)
Hydrogen H 5.53% (To be determined)
Nitrogen N 15.37% (To be determined)
Sulfur S 17.60% (To be determined)

The standard procedure involves combusting a small, precisely weighed sample of the pure compound. The resulting combustion gases (CO₂, H₂O, N₂) are collected and measured, and a separate analysis is used for sulfur. The experimental percentages are considered valid if they fall within an acceptable margin of error (typically ±0.4%) of the calculated theoretical values. This validation is a cornerstone of chemical characterization for any newly synthesized compound. mdpi.com

Computational Investigations of 2 Thiolan 3 Yloxy Pyrimidine

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. jchemrev.com By solving approximations of the Schrödinger equation, DFT can determine optimized molecular geometry and various chemical descriptors. jcsp.org.pksamipubco.com For heterocyclic compounds like pyrimidine (B1678525) derivatives, DFT calculations are commonly performed using functionals such as B3LYP with basis sets like 6-311G or higher to achieve a balance between accuracy and computational cost. bohrium.comresearchgate.netorientjchem.org

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netmalayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. malayajournal.orgnih.gov

For 2-(Thiolan-3-yloxy)pyrimidine, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the sulfur atom of the thiolane ring, which possess lone pairs of electrons. The LUMO is anticipated to be distributed across the electron-deficient pyrimidine ring. researchgate.net This distribution indicates that the molecule can engage in charge transfer interactions, which are crucial for many chemical and biological processes. malayajournal.org

Table 1: Representative FMO Properties for Pyrimidine Derivatives This table presents typical values derived from computational studies on related pyrimidine structures to illustrate the expected properties of this compound.

ParameterRepresentative Value (eV)Implication
EHOMO -6.5Electron-donating capability
ELUMO -1.3Electron-accepting capability
Energy Gap (ΔE) 5.2High kinetic stability and low reactivity

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. ajchem-a.comlibretexts.org The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. researchgate.net

In a MEP analysis of this compound, the most negative potential (red/yellow regions) would be concentrated around the nitrogen atoms of the pyrimidine ring and the ether oxygen atom, indicating these are the primary sites for hydrogen bonding and interactions with electrophiles. nih.govajchem-a.com Conversely, positive potential (blue regions) would be located around the hydrogen atoms, particularly those on the pyrimidine ring, making them susceptible to nucleophilic attack. malayajournal.org

Acidity Constant (pKa) Estimation and Tautomerism Studies

Computational methods, particularly DFT combined with continuum solvation models like the Polarizable Continuum Model (PCM), can be used to estimate the acidity constant (pKa) of ionizable groups within a molecule. jchemrev.com The pKa is a measure of a compound's acidity in a solution and is crucial for understanding its behavior in a biological environment. nih.gov

The pyrimidine ring in this compound contains nitrogen atoms that can be protonated. Computational studies on similar nitrogen-containing heterocycles are used to predict the pKa values associated with these protonation equilibria. mdpi.comchemrxiv.org These calculations can also explore the relative stability of different tautomeric forms. nih.govcdnsciencepub.com For this compound, tautomerism could involve the migration of a proton between the nitrogen atoms of the pyrimidine ring, although the alkoxy substituent generally stabilizes the depicted form. The relative energies of different tautomers can be calculated to determine the most stable isomer in various environments. mdpi.com

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. ekb.eg This method is instrumental in structure-based drug design for identifying potential biological targets and understanding the molecular basis of ligand-protein recognition. jmchemsci.comnih.gov

Ligand-Protein Binding Mode Analysis and Interaction Profiling

Docking simulations of this compound into the active site of a relevant protein (e.g., a kinase or a receptor) would reveal its binding mode and key interactions. researchgate.net The analysis typically identifies several types of non-covalent interactions:

Hydrogen Bonds: The nitrogen atoms of the pyrimidine ring and the ether oxygen are potential hydrogen bond acceptors, while any N-H groups on the protein side chains could act as donors.

Hydrophobic Interactions: The hydrocarbon portions of the thiolane ring and the pyrimidine ring can form favorable hydrophobic contacts with nonpolar residues in the binding pocket.

π-Interactions: The aromatic pyrimidine ring can engage in π-π stacking or π-cation interactions with aromatic or charged residues of the protein.

Table 2: Hypothetical Interaction Profile of this compound with a Protein Kinase Active Site This table is an illustrative example of the types of interactions that would be analyzed in a typical docking study.

Interaction TypeLigand MoietyPotential Protein Residue
Hydrogen Bond (Acceptor) Pyrimidine N1Backbone NH of Valine
Hydrogen Bond (Acceptor) Pyrimidine N3Side chain NH of Lysine
Hydrophobic Contact Thiolane RingSide chain of Leucine, Isoleucine
π-π Stacking Pyrimidine RingSide chain of Phenylalanine, Tyrosine

Prediction of Binding Affinities and Free Energies

Following the determination of the binding pose, scoring functions are used to estimate the binding affinity between the ligand and the protein. nih.gov These scores provide a qualitative ranking of different ligands or binding poses. For more quantitative predictions, binding free energies can be calculated using more computationally intensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP). biorxiv.orgarxiv.org These calculations provide an estimate of the binding free energy (ΔG), which is directly related to the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). nih.govrsc.orgu-strasbg.fr A lower binding free energy indicates a more stable protein-ligand complex and higher binding affinity. nih.gov

Table 3: Sample Predicted Binding Affinities for a Ligand-Protein Complex This table shows representative data formats for reporting predicted binding affinities.

Scoring Function/MethodPredicted ValueUnit
Docking Score -8.5kcal/mol
Binding Free Energy (ΔG) -11.2kcal/mol
Predicted Inhibition Constant (Ki) 150nM

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations can provide critical insights into its conformational flexibility and how it interacts with its environment, such as a biological receptor.

Studies on related pyrimidine derivatives have utilized MD simulations to:

Assess Conformational Stability: By simulating the molecule over a period of nanoseconds, researchers can identify the most stable, low-energy conformations. researchgate.net For this compound, this would involve analyzing the rotational barrier around the C-O-C ether bond and the conformational preferences of the five-membered thiolane ring.

Understand Dynamic Interactions: When studying the interaction of a ligand with a protein, MD simulations can reveal the stability of the binding pose, the key amino acid residues involved in the interaction, and the role of solvent molecules. rsc.org For instance, simulations can show how the pyrimidine nitrogen atoms might form hydrogen bonds and how the lipophilic thiolane ring could engage in hydrophobic interactions within a binding pocket. rsc.orgtandfonline.com

Calculate Binding Free Energies: Techniques like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD simulation trajectories to estimate the binding free energy of a ligand to its receptor, providing a quantitative measure of binding affinity. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new compounds and for guiding the design of more potent molecules.

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For pyrimidine ether derivatives, these descriptors can be categorized as:

Constitutional Descriptors: These describe the basic molecular composition, such as the number of atoms, bonds, and specific functional groups (e.g., the number of aromatic ether functionalities, nRORPh). rsc.orgnih.gov

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape.

Quantum-Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide information about the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the dipole moment. researchgate.net

3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and can include steric and hydrophobic fields. sci-hub.se

Once the descriptors are calculated for a set of known active and inactive molecules, a statistical model is developed to correlate these descriptors with the observed biological activity. Common statistical methods include:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the most relevant descriptors to the activity. researchgate.netsci-hub.se

Partial Least Squares (PLS): A method similar to MLR, PLS is particularly useful when the number of descriptors is large or when there is collinearity among them. rsc.orgnih.gov

Artificial Neural Networks (ANN): These are non-linear models inspired by the structure of the human brain and can capture complex relationships between structure and activity. researchgate.netresearchgate.net

The selection of the most relevant descriptors is a critical step. Techniques like stepwise regression or genetic algorithms are often employed to identify a small subset of descriptors that provides the best predictive power. researchgate.net For pyrimidine derivatives, studies have shown that descriptors related to atomic properties like electronegativity and polarizability, as well as the presence of specific structural fragments, are often crucial for explaining their biological activity. nih.gov

Table 1: Examples of Descriptors Used in QSAR Models for Pyrimidine Derivatives

Descriptor TypeExample DescriptorDescriptionReference
Constitutional nRORPhNumber of aromatic ether functionalities nih.gov
Constitutional C-001Number of CH3 groups nih.gov
Quantum-Chemical EHOMOEnergy of the Highest Occupied Molecular Orbital researchgate.net
Quantum-Chemical µDDipole Moment researchgate.net
3D-Descriptor LogPLogarithm of the partition coefficient (lipophilicity) sci-hub.seresearchgate.net

A QSAR model is only useful if it is robust and has good predictive power. Therefore, rigorous validation is essential. Validation is typically performed using both internal and external methods:

Internal Validation: This process assesses the stability and robustness of the model using the same data that was used to build it. A common technique is Leave-One-Out (LOO) cross-validation , which involves systematically removing one compound from the dataset, rebuilding the model with the remaining compounds, and then predicting the activity of the removed compound. rsc.org The quality of the internal validation is often judged by the cross-validated correlation coefficient (Q² or R²CV). A Q² value greater than 0.5 is generally considered indicative of a robust model. rsc.orgresearchgate.net

External Validation: This is the most stringent test of a model's predictive ability. The model is used to predict the activity of a set of compounds (the test set) that were not used in the model's development. rsc.orgresearchgate.net The predictive power is then assessed by comparing the predicted activities with the experimentally measured activities for the test set.

Several statistical parameters are used to evaluate the quality of a QSAR model. These are often presented in a table to allow for easy comparison between different models.

Table 2: Statistical Parameters for QSAR Model Validation

ParameterSymbolDescriptionTypical Good ValueReference
Correlation Coefficient Measures the goodness of fit of the model to the training data.> 0.8 researchgate.net
Cross-validated R² Q² (or R²CV)Measures the predictive ability of the model during internal validation.> 0.5 rsc.orgresearchgate.net
F-statistic FA measure of the statistical significance of the regression model.High value rsc.org
Root Mean Square Error RMSEThe standard deviation of the prediction errors (residuals).Low value researchgate.net
External Validation R² R²testThe correlation coefficient for the external test set.> 0.6 rsc.orgresearchgate.net

Studies on pyrimidine derivatives have successfully developed and validated QSAR models for various biological activities. researchgate.netresearchgate.netsci-hub.se These models have highlighted the importance of features like hydrophobicity, steric properties, and specific substituent patterns in determining the activity of these compounds. sci-hub.se For a molecule like this compound, a validated QSAR model could predict its potential activity and guide further experimental investigation.

Molecular Interactions and Biological Activity Mechanisms of 2 Thiolan 3 Yloxy Pyrimidine Derivatives

In Vitro Biological Activity Screening of Pyrimidine (B1678525) Derivatives

The biological potential of pyrimidine derivatives has been extensively evaluated through various in vitro screening methods. These studies have unveiled significant inhibitory activities against various enzymes, as well as antioxidant, antimicrobial, and antiviral properties.

Derivatives of pyrimidine have been identified as potent inhibitors of several key enzymes implicated in a range of diseases.

Cyclooxygenase (COX-1/2) Inhibition: The anti-inflammatory potential of pyrimidine derivatives is often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins. nih.govrsc.org Studies have shown that certain pyrimidine derivatives exhibit selective inhibition of COX-2, an isoform induced during inflammation, over the constitutive COX-1, which is important for maintaining gastric mucosal lining. nih.govmdpi.commdpi.com For instance, newly synthesized pyrimidine-5-carbonitrile derivatives were found to be potent COX-2 inhibitors, with compounds 3b , 5b , and 5d showing IC₅₀ values of 0.20 µM, 0.18 µM, and 0.16 µM, respectively, comparable to the selective COX-2 inhibitor celecoxib (B62257) (IC₅₀ = 0.17 µM). mdpi.com Similarly, pyrazolo[3,4-d]pyrimidine derivatives have demonstrated notable COX-2 inhibition. nih.govtandfonline.com Certain pyridopyrimidinone derivatives also showed superior COX-2 inhibition (IC₅₀ = 0.67–1.02 µM) compared to celecoxib (IC₅₀ = 1.11 µM). dovepress.com

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for treating hyperpigmentation disorders. acs.org Several studies have demonstrated the tyrosinase inhibitory potential of pyrimidine derivatives. nih.govrsc.orgmdpi.comacs.org For example, a series of novel bis-pyrimidine derivatives were evaluated, with compound 6P emerging as the most potent inhibitor, showing an IC₅₀ value of 12.36 µM, which is more potent than the standard inhibitor kojic acid (IC₅₀ = 16.69 µM). tandfonline.com Another study on 2,6-diamino-4-chloropyrimidine derivatives identified compounds 1a and 1d as effective mushroom tyrosinase inhibitors with IC₅₀ values of 24.68 µM and 24.45 µM, respectively. nih.govmdpi.com Kinetic studies revealed that these compounds act as noncompetitive inhibitors. nih.govmdpi.com

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a vital enzyme in the synthesis of nucleic acid precursors, making it a key target for antimicrobial and anticancer therapies. rsc.org Many pyrimidine derivatives, particularly those with a 2,4-diamino substitution, have been developed as DHFR inhibitors. rsc.org For instance, a series of thieno[2,3-d]pyrimidine-4-one derivatives were synthesized, and compound 20 was found to be a more potent DHFR inhibitor (IC₅₀ = 0.20 µM) than the established drug methotrexate (B535133) (IC₅₀ = 0.22 µM). core.ac.uk Another study on trimethoprim (B1683648) analogs revealed several potent human DHFR inhibitors, with IC₅₀ values ranging from 0.88 to 2.09 µM.

Glucosamine-6-Phosphate (GlcN-6-P) Synthase Inhibition: GlcN-6-P synthase is crucial for the biosynthesis of the cell walls in microorganisms, presenting a target for antimicrobial agents. google.com Pyrimidine derivatives have been investigated as potential inhibitors of this enzyme. Molecular docking studies on a series of 4-[2-Amino-6-(substituted-phenyl) pyrimidin-4-yl]benzenesulfonamide derivatives suggested they act as good inhibitors of GlcN-6P synthase. Current time information in Bangalore, IN. The enzyme catalyzes a complex reaction involving glutamine hydrolysis and sugar isomerization, and its inhibition can have a lethal effect on fungi and bacteria. ethernet.edu.et

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a tyrosine kinase that plays a role in cell proliferation, and its overactivity is linked to various cancers. Fused pyrimidine systems, such as thieno[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, are prominent among EGFR inhibitors. A series of thieno[3,2-d]pyrimidine (B1254671) derivatives were designed as third-generation EGFR inhibitors, with compounds 6l and 6o showing selective inhibition of the EGFRL858R/T790M mutant. Another study on pyrazolo[3,4-d]pyrimidine derivatives identified compound 16 as a potent EGFR tyrosine kinase inhibitor with an IC₅₀ of 0.034 µM. Thieno[2,3-d]pyrimidine (B153573) derivative 5b also showed significant inhibition against both wild-type and mutant EGFR, with IC₅₀ values of 37.19 nM and 204.10 nM, respectively.

Compound ClassTarget EnzymeKey Findings (IC₅₀)Reference Compound (IC₅₀)Citations
Pyrimidine-5-carbonitrilesCOX-20.16 - 0.20 µMCelecoxib (0.17 µM) mdpi.com
Bis-pyrimidinesTyrosinase12.36 µMKojic Acid (16.69 µM) tandfonline.com
Thieno[2,3-d]pyrimidine-4-onesDHFR0.20 µMMethotrexate (0.22 µM) core.ac.uk
Pyrazolo[3,4-d]pyrimidinesEGFR-TK0.034 µM-
Thieno[2,3-d]pyrimidinesEGFRWT37.19 nM-

Free radicals and oxidative stress are implicated in numerous diseases, and antioxidants can mitigate this damage. Pyrimidine derivatives have been evaluated for their antioxidant potential using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods. mdpi.com

A study of novel 4H-chromenes containing a pyrimidine-2-thione moiety showed that the derivatives exhibited significant DPPH radical scavenging activity, with IC₅₀ values less than 42 µg/ml. In another study, pyrimidine acrylamides were assessed for their ability to inhibit lipid peroxidation. dovepress.com Compound 7 , the pyrimidine derivative of (2E,4E)-5-(4-(dimethylamino)phenyl)penta-2,4-dienoic acid, demonstrated the highest activity, inhibiting lipid peroxidation by 82%. dovepress.com However, in the DPPH assay, most of these acrylamide (B121943) compounds showed limited activity. dovepress.com Pyrido[2,3-d]pyrimidine derivatives were also found to be strong inhibitors of lipid peroxidation, with some compounds showing inhibitory activity as high as 99%. mdpi.com

Compound ClassAssayActivity/Potency (IC₅₀ or % Inhibition)Citations
ChromenopyrimidinethionesDPPH ScavengingIC₅₀ < 42 µg/ml
Pyrimidine AcrylamidesLipid Peroxidation InhibitionUp to 82% inhibition dovepress.com
Pyrido[2,3-d]pyrimidinesLipid Peroxidation InhibitionUp to 99% inhibition mdpi.com
Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamidesDPPH ScavengingIC₅₀ = 46.31 - 48.81 µM

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Current time information in Bangalore, IN. Pyrimidine derivatives have shown considerable promise in this area, exhibiting both antibacterial and antifungal properties.

A study focused on derivatives of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide, a close structural analog to the title compound class, revealed potent antimicrobial activity. The derivative prepared with acetophenone (B1666503) showed good antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.05 to 0.5 µg/ml and antifungal activity against C. albicans with an MIC of 0.05 µg/ml. The nature of substituents on the hydrazide fragment was found to significantly influence the antimicrobial potency.

Other studies have also highlighted the antimicrobial effects of various pyrimidine scaffolds. Thieno[2,3-d]pyrimidinedione derivatives displayed potent activity against multi-drug resistant Gram-positive organisms, including MRSA and VRE, with MIC values in the 2–16 mg/L range. Similarly, new thieno[2,3-d]pyrimidine derivatives showed significant antibacterial and antifungal activities against a range of pathogens, including Pseudomonas sp., E. coli, and Aspergillus niger.

Compound ClassMicroorganismActivity (MIC)Citations
2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivativesVarious Bacteria0.05 - 0.5 µg/ml
Candida albicans0.05 µg/ml
Thieno[2,3-d]pyrimidinedionesGram-positive bacteria (MRSA, VRE)2 - 16 mg/L
Thieno[2,3-d]pyrimidine derivativesPseudomonas sp., E. coli, A. nigerSignificant activity

Pyrimidine derivatives are integral to many antiviral therapies, and research continues to explore new compounds for this purpose. Several studies have evaluated pyrimidine derivatives against a variety of viruses.

For instance, certain 2-thiopyrimidine-5-carbonitrile derivatives were tested for their antiviral activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C virus. Compounds 2 , 7a , and 7c from this series showed promising results. In another study, thieno[2,3-d]pyrimidine nucleosides were synthesized and screened against Herpes Simplex Virus type-1 (HSV-1) and Hepatitis A virus (HAV). One of the compounds demonstrated a notable effect against HSV-1, though none were active against HAV. The antiviral potential of thieno[2,3-d]pyrimidine derivatives has also been linked to the inhibition of human immunodeficiency virus reverse transcriptase (HIV RT).

Antimicrobial Activity Evaluations

Proposed Mechanisms of Action at the Molecular Level

Understanding the molecular mechanisms by which these derivatives exert their biological effects is crucial for rational drug design. The activities observed in vitro often stem from specific interactions at the molecular level, such as the disruption of essential biochemical pathways.

A primary mechanism of action for many biologically active pyrimidine derivatives is the interference with critical biosynthetic pathways, particularly those involved in the synthesis of nucleic acids.

The inhibition of Dihydrofolate Reductase (DHFR) is a classic example of this mechanism. DHFR is essential for regenerating tetrahydrofolate from dihydrofolate, a process required for the synthesis of purines and thymidylate, which are building blocks of DNA. rsc.org By inhibiting DHFR, pyrimidine derivatives effectively block DNA synthesis, leading to cell growth arrest and death, which is the basis for their use as antibacterial and anticancer agents.

Similarly, the inhibition of GlcN-6-P synthase disrupts the pathway for producing amino sugar-containing macromolecules like peptidoglycan and chitin, which are essential components of bacterial and fungal cell walls, respectively. google.com This interference with cell wall biosynthesis is a targeted mechanism that can lead to a bactericidal or fungicidal effect.

No Publicly Available Data on the Specific Molecular Interactions and Biological Activity of 2-(Thiolan-3-yloxy)pyrimidine

Following a comprehensive search of scientific literature and patent databases, no specific information is publicly available regarding the receptor binding, signal transduction modulation, or conceptual frameworks for cellular pathway modulation for the chemical compound This compound .

Extensive searches were conducted to locate research findings detailing the molecular and cellular activities of this specific compound and its derivatives. These inquiries, aimed at uncovering data for an analysis of its biological mechanisms, did not yield any studies that would allow for a substantive discussion on the topics of:

Interference with Biosynthetic Pathways (e.g., nucleic acid synthesis)

Conceptual Frameworks for Cellular Pathway Modulation

While the broader class of pyrimidine derivatives is a subject of extensive research in medicinal chemistry, with many compounds showing diverse biological activities, data pertaining specifically to the this compound scaffold is absent from the accessible scientific record. A patent was identified that mentioned the "thiolan-3-yl" group as a potential component of a different pyrimidine-based structure investigated for activity as aryl hydrocarbon receptor antagonists, but it did not provide any concrete biological data for this compound itself.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the specific molecular interactions and biological activity mechanisms of this compound derivatives as outlined in the request. The creation of such an article would require non-existent research findings.

Structure Activity Relationship Sar Studies for 2 Thiolan 3 Yloxy Pyrimidine Analogues

Impact of Thiolane Ring Substitutions on Biological Activity

The introduction of substituents onto the thiolane ring can exert both electronic and steric effects, which in turn modulate the biological activity of the parent compound.

Steric Effects: The size and shape of substituents on the thiolane ring introduce steric bulk, which can dictate the molecule's preferred conformation and its ability to fit into a binding pocket. ubaya.ac.idujpronline.com Large, bulky groups may cause steric hindrance, preventing optimal interaction with a receptor, while smaller substituents might allow for a more favorable binding orientation. mdpi.com The rigidity of the thiolane ring itself imposes conformational constraints that are critical for molecular recognition. vulcanchem.com

Table 1: Predicted Effects of Thiolane Ring Substituents on Physicochemical Properties

Substituent TypePredicted Electronic EffectPredicted Steric EffectPotential Impact on Biological Activity
Small Alkyl Groups (e.g., -CH₃)Weakly electron-donatingMinimal steric hindranceMay improve lipophilicity and membrane permeability.
Halogens (e.g., -F, -Cl)Electron-withdrawingModerate steric bulkCan alter binding interactions and metabolic stability. mdpi.com
Hydroxyl Groups (-OH)Electron-withdrawing (inductive), Electron-donating (resonance)Can act as H-bond donor/acceptorMay introduce key hydrogen bonding interactions with the target.
Amino Groups (-NH₂)Electron-donatingCan act as H-bond donor/acceptorCan form salt bridges and hydrogen bonds, potentially increasing affinity.

This table is generated based on general principles of medicinal chemistry and may not reflect the specific outcomes for all 2-(thiolan-3-yloxy)pyrimidine analogues.

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of biological activity. numberanalytics.com The thiolane ring in this compound contains a stereocenter at the 3-position, and the introduction of other substituents can create additional stereocenters. The specific stereoisomer can profoundly impact how the molecule interacts with its chiral biological target, such as a receptor or enzyme. bepls.comnumberanalytics.com

Different enantiomers or diastereomers of a compound can exhibit vastly different biological activities, with one isomer being highly potent while the other is inactive or even exhibits off-target effects. numberanalytics.com This is because the precise spatial orientation of functional groups is often necessary for optimal binding to a target. vulcanchem.com For instance, studies on optically active pyrimidine (B1678525) derivatives have shown that the absolute configuration of a stereogenic center can significantly influence binding affinity and selectivity for specific receptors. mdpi.com Therefore, controlling the stereochemistry of the thiolane ring is a key aspect of optimizing the therapeutic potential of these analogues.

Electronic and Steric Effects of Substituents

Substituent Effects on the Pyrimidine Core at C2, C4, C5, and C6 Positions

The pyrimidine ring is a versatile scaffold in medicinal chemistry, and its biological activity can be extensively modulated by introducing various substituents at its different positions. researchgate.nettandfonline.com The electronic properties and steric bulk of these substituents can influence the molecule's interaction with biological targets, affecting its efficacy and selectivity. rsc.org

The reactivity of the pyrimidine ring can be tuned by the introduction of substituents. Electron-withdrawing groups (EWGs) generally increase the electrophilicity of the pyrimidine ring, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) increase the ring's nucleophilicity. nih.govacs.org

Studies on 2-sulfonylpyrimidines have demonstrated that the reactivity can be modulated over a wide range by introducing EWGs (like -CF₃, -NO₂) or EDGs (like -NH₂, -OMe) on the pyrimidine ring. nih.govacs.org For example, substitution at the 5-position was found to have the most significant impact on reactivity, with strong EWGs drastically increasing the reaction rate. acs.org This modulation of reactivity is crucial for compounds that may act as covalent inhibitors or require specific electronic properties for non-covalent interactions.

Table 2: Influence of Substituents on Pyrimidine Reactivity

PositionSubstituentElectronic EffectImpact on Reactivity
C5-NO₂Strong Electron-WithdrawingDrastically increases electrophilicity. acs.org
C5-CF₃Strong Electron-WithdrawingSignificantly increases electrophilicity. acs.org
C4/C6-NH₂Strong Electron-DonatingIncreases nucleophilicity. nih.gov
C4/C6-OCH₃Electron-DonatingIncreases nucleophilicity. nih.gov

This table is based on findings from studies on 2-sulfonylpyrimidines and illustrates the general principles of substituent effects on pyrimidine reactivity.

The position of a substituent on the pyrimidine ring can have a profound effect on the biological activity of the molecule. Even with the same substituent, moving it from one position to another can alter the molecule's shape, electronic distribution, and hydrogen bonding patterns, leading to different interactions with the biological target.

For instance, in a series of thieno[2,3-d]pyrimidine (B153573) derivatives, it was noted that different substituents attached at various positions on a benzene (B151609) ring appended to the core resulted in significantly different inhibition rates of cancer cells. scielo.br This suggests that the position of the substituent is a critical factor for activity. Similarly, generating isomeric "matched pairs" where a substituent is placed at either the 4- or 5-position of a pyrimidine ring has been used to determine which position has a stronger effect on reactivity. nih.govacs.org In the context of this compound analogues, exploring the positional isomerism of substituents on the pyrimidine core is essential for a comprehensive SAR understanding and for the rational design of more potent and selective compounds.

Modulation of Pyrimidine Electrophilic and Nucleophilic Reactivity

Scaffold Hopping and Bioisosteric Replacement Strategies for Enhanced Activity

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery used to identify novel chemical scaffolds with similar biological activity but improved pharmacological properties. nih.govbhsai.org These techniques are particularly valuable for navigating around patent-protected chemical space, overcoming liabilities of a current scaffold, or enhancing desired attributes such as potency, selectivity, and metabolic stability. nih.govacs.org

Scaffold Hopping: This strategy involves replacing the central core of a molecule—in this case, the this compound scaffold—with a structurally different moiety while preserving the essential pharmacophoric features. nih.gov For analogues of this compound, several scaffold hopping approaches can be envisioned based on successful examples in related pyrimidine series.

The thiolane ring also presents an opportunity for scaffold hopping. It could be replaced with other five- or six-membered saturated or unsaturated rings, such as cyclopentane, cyclohexane, or even aromatic rings like phenyl or pyridine, to explore different conformational spaces and potential new interactions with the target protein.

Bioisosteric Replacement: Bioisosterism refers to the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to similar biological effects. nih.govwikipedia.org This strategy is often used to fine-tune the properties of a lead compound.

For the this compound scaffold, several bioisosteric replacements can be proposed:

Thiolane Ring Modifications: The sulfur atom in the thiolane ring can be replaced by other heteroatoms. For example, replacing sulfur with oxygen would yield a tetrahydrofuran (B95107) (THF) ring. This seemingly subtle change can significantly impact the molecule's polarity, hydrogen bonding capacity, and metabolic stability. nih.gov The replacement of sulfur with a methylene (B1212753) group (-CH2-) would result in a cyclopentyl moiety, altering the ring's pucker and lipophilicity.

Ether Linkage Replacement: The ether oxygen can be replaced with other linking groups. Substitution with a sulfur atom would create a thioether linkage, which could alter the bond angle and lipophilicity. An amine linkage (-NH-) is another common bioisosteric replacement for an ether, introducing a hydrogen bond donor and changing the basicity of the molecule.

Pyrimidine Ring Substitutions: While not strictly scaffold hopping, modifications to the pyrimidine ring itself fall under the umbrella of bioisosteric replacement. For example, substituting hydrogen atoms on the pyrimidine ring with fluorine can block metabolic oxidation and increase binding affinity due to favorable electronic interactions. wikipedia.org The introduction of small alkyl or alkoxy groups can also be explored to probe for additional hydrophobic interactions. In some 6-alkoxypyrimidine series, replacement of the oxygen at position 6 with a sulfur atom has been shown to decrease antiviral activity, highlighting the sensitivity of this position to bioisosteric changes. nih.govacs.org

The following table illustrates potential bioisosteric replacements for the this compound scaffold and the anticipated impact on molecular properties.

Original MoietyBioisosteric ReplacementRationale for ReplacementPotential Impact on Properties
Thiolane Ring (Sulfur)Tetrahydrofuran Ring (Oxygen)Modulate polarity and hydrogen bonding potential. nih.govIncreased polarity, potential for improved solubility, altered metabolic profile.
Thiolane Ring (Sulfur)Cyclopentane Ring (Methylene)Alter ring pucker and lipophilicity.Increased lipophilicity, different conformational presentation to the target.
Ether Linkage (-O-)Thioether Linkage (-S-)Modify bond angle and lipophilicity.Increased lipophilicity, altered geometry.
Ether Linkage (-O-)Amine Linkage (-NH-)Introduce hydrogen bond donor capability and alter basicity.Increased polarity, potential for new hydrogen bonds, altered pKa.
Pyrimidine C-HPyrimidine C-FBlock metabolic oxidation, enhance binding affinity. wikipedia.orgIncreased metabolic stability, potential for improved potency.

These strategies provide a rational framework for generating novel analogues of this compound with potentially enhanced therapeutic profiles. The success of these approaches is ultimately determined by empirical testing and detailed biological evaluation.

Development of Predictive SAR Models for Optimized Analogues

To accelerate the drug discovery process and reduce the reliance on costly and time-consuming synthesis and testing of numerous compounds, computational methods are employed to develop predictive Structure-Activity Relationship (SAR) models. Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govtandfonline.com

For a series of this compound analogues, a QSAR model could be developed to predict their biological activity based on a set of calculated molecular descriptors. These descriptors can be categorized into several types:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges and orbital energies (e.g., HOMO and LUMO). mdpi.com

Steric descriptors: These describe the size and shape of the molecule.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule (e.g., logP).

The general workflow for developing a predictive QSAR model involves several key steps:

Data Set Curation: A dataset of this compound analogues with experimentally determined biological activities is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset.

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) are used to establish a mathematical relationship between the descriptors and the biological activity. nih.govacs.org ANN models can be particularly useful when the relationship between structure and activity is nonlinear. nih.gov

Model Validation: The predictive ability of the model is rigorously assessed using the test set and other statistical validation techniques. A robust and predictive QSAR model can then be used to screen virtual libraries of yet-to-be-synthesized compounds. mdpi.comtandfonline.com

For instance, a hypothetical QSAR study on a series of this compound analogues might reveal that specific descriptors are crucial for activity. The table below illustrates a hypothetical set of descriptors and their potential influence on the biological activity of these analogues.

Descriptor TypeExample DescriptorPotential Influence on Activity
ElectronicPartial charge on the thiolane sulfurA more negative partial charge might indicate a stronger potential for hydrogen bonding or other electrostatic interactions, potentially increasing activity.
StericMolecular volume of substituents on the pyrimidine ringAn optimal volume might be required for a snug fit in the binding pocket; excessively large or small substituents could decrease activity.
HydrophobicLogP (octanol-water partition coefficient)A specific range of lipophilicity might be necessary for optimal cell permeability and target engagement.
TopologicalNumber of rotatable bondsIncreased flexibility might be beneficial for adopting the correct binding conformation, but excessive flexibility could be entropically unfavorable.

By using such predictive models, medicinal chemists can prioritize the synthesis of compounds that are most likely to exhibit high activity, thereby streamlining the optimization process and increasing the efficiency of drug discovery efforts for this class of compounds. The development of accurate QSAR models represents a key step towards the rational design of optimized this compound analogues. mdpi.comtandfonline.com

Analytical Methodologies for 2 Thiolan 3 Yloxy Pyrimidine Quantification and Analysis

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for separating individual components from a mixture, making it indispensable for assessing the purity of "2-(Thiolan-3-yloxy)pyrimidine" and quantifying it in the presence of impurities or other substances. nih.govsielc.com The choice between liquid and gas chromatography primarily depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pyrimidine (B1678525) derivatives due to its high resolution and applicability to a broad range of non-volatile and thermally sensitive compounds. japsonline.comsielc.com A reverse-phase (RP-HPLC) method is generally the first choice for compounds like "this compound".

Method development for this compound would involve a systematic approach to optimize separation from potential impurities, such as starting materials, byproducts, or degradation products. pensoft.netrjptonline.org Key parameters to be optimized include the choice of stationary phase (column), the composition of the mobile phase, flow rate, and detector wavelength. pensoft.netijacskros.com For instance, an ion-pairing HPLC method has been successfully developed for the synchronous separation of various purines and pyrimidines in biological samples. japsonline.com

A typical starting point for method development is presented in the table below, based on common practices for analyzing pyrimidine-related structures. sielc.comsigmaaldrich.com

ParameterTypical ConditionPurpose
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar organic compounds.
Mobile Phase Acetonitrile (B52724) and Phosphate Buffer (e.g., pH 3.0)A gradient elution, starting with a higher buffer concentration and increasing acetonitrile, is often used to separate compounds with different polarities. rjptonline.orgijacskros.com
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and separation efficiency. ijacskros.com
Detector UV-Vis Diode Array Detector (DAD)Pyrimidine rings are strong chromophores, typically allowing for detection at a specific wavelength (e.g., 240-275 nm) for quantification. rjptonline.orgnih.gov
Column Temperature 35 °CMaintained to ensure reproducible retention times. sigmaaldrich.com
Injection Volume 10 µLA typical volume for analytical HPLC.

This table represents a hypothetical, yet standard, set of starting conditions for developing an HPLC method for a pyrimidine derivative.

Validation of the developed method would be performed according to ICH guidelines, assessing parameters like linearity, precision, accuracy, specificity, and robustness to ensure its reliability for routine analysis. rjptonline.orgijacskros.com

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. researchgate.netcopernicus.org Its application for the direct analysis of "this compound" would depend on the compound's volatility and stability at the temperatures required for analysis. For many pyrimidine and purine (B94841) nucleosides, which are often non-volatile, a derivatization step is necessary to increase their volatility for GC analysis. researchgate.net

If volatile impurities (e.g., residual solvents from synthesis) need to be quantified, a headspace GC method would be appropriate. For the analysis of non-volatile impurities or the main compound itself, derivatization with an agent like acetic anhydride (B1165640) or a silylating agent might be required. GC is often coupled with a Flame Ionization Detector (FID) for general-purpose quantification or a Mass Spectrometer (MS) for definitive identification of components. rsc.org

A general set of parameters for a GC-based analysis of related compounds is outlined below.

ParameterTypical ConditionPurpose
Column 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent)A common, versatile column for a wide range of semi-volatile organic compounds. nih.gov
Injector Temperature 250 °CEnsures rapid volatilization of the sample.
Oven Program Start at 100°C, ramp to 280°C at 10°C/minA temperature gradient to separate compounds based on their boiling points.
Carrier Gas Helium or NitrogenInert mobile phase to carry analytes through the column.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides universal detection for organic compounds, while MS provides structural information for identification. nih.gov

This table represents typical starting conditions for a GC method, which may require adjustment and derivatization for non-volatile pyrimidine derivatives.

High-Performance Liquid Chromatography (HPLC) Method Development

Spectrophotometric Quantification Methods

Spectrophotometric methods are often used for rapid and straightforward quantification, particularly in bulk form or simple solutions where interfering substances are absent. researchgate.netnih.gov

UV-Vis spectroscopy is a simple, cost-effective, and rapid method for quantifying compounds that contain chromophores (light-absorbing groups). pensoft.net The pyrimidine ring system inherently absorbs UV radiation, making this technique highly suitable for the quantification of "this compound". nih.govmdpi.com For example, a validated UV-Vis method for a different pyrimidine derivative, BT10M, established a maximum absorbance (λmax) at 275 nm. nih.gov

The procedure involves dissolving a precisely weighed amount of the compound in a suitable solvent (like methanol (B129727) or acetonitrile) and measuring its absorbance at the λmax. nih.gov The concentration is then calculated using Beer's Law. For method validation, parameters such as linearity, accuracy, and precision are established to ensure the reliability of the results. researchgate.netnih.gov

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity (r²) The correlation between concentration and absorbance over a specific range.r² ≥ 0.997 researchgate.netnih.gov
Accuracy (% Recovery) The closeness of the measured value to the true value, often assessed by spike/recovery studies.98-102% nih.gov
Precision (%RSD) The degree of agreement among individual test results when the procedure is applied repeatedly.%RSD ≤ 2% pensoft.netnih.gov
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected.Determined experimentally. nih.gov
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Determined experimentally. nih.gov

This table outlines key validation parameters for a UV-Vis spectrophotometric method based on published data for other pyrimidine derivatives.

Fluorimetry is a highly sensitive detection method that measures the fluorescence emitted by a compound after it absorbs light. This technique is applicable only if the molecule of interest is naturally fluorescent or can be chemically modified (derivatized) to become fluorescent.

While there is no specific information on the fluorescent properties of "this compound," many heterocyclic structures exhibit fluorescence. If the compound is not fluorescent, derivatization could be employed. For instance, methods exist for analyzing thiols by HPLC with fluorescence detection after derivatization with a fluorescent probe like SBD-F. This approach offers significantly lower detection limits compared to UV-Vis spectroscopy. The applicability of fluorimetry would require an initial experimental investigation to determine the compound's native fluorescence or to develop a suitable derivatization strategy.

UV-Vis Spectroscopy for Concentration Determination

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for complex analytical problems. chemsrc.comchemsrc.com They provide both separation of mixture components and their unambiguous identification and quantification in a single analysis. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most powerful hyphenated technique for this type of analysis. It combines the high-resolution separation of HPLC with the sensitive and selective detection of mass spectrometry. mdpi.comresearchgate.net LC-MS is invaluable for identifying unknown impurities and degradation products by providing precise mass-to-charge ratio (m/z) data, which can be used to determine the elemental composition of an ion. mdpi.comjchr.org Tandem mass spectrometry (LC-MS/MS) can further provide structural information through the fragmentation of parent ions. chemsrc.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. japsonline.com It is the gold standard for the analysis of volatile and semi-volatile compounds, offering excellent separation and structural elucidation of analytes. For less volatile compounds, derivatization is a prerequisite.

The table below summarizes the primary applications of key hyphenated techniques relevant to the analysis of "this compound."

TechniqueAbbreviationPrimary ApplicationAdvantages
High-Performance Liquid Chromatography - Mass Spectrometry HPLC-MSPurity analysis, impurity identification, and quantification of non-volatile compounds. mdpi.comjchr.orgHigh sensitivity and selectivity; provides molecular weight and structural information. researchgate.netnih.gov
Gas Chromatography - Mass Spectrometry GC-MSAnalysis of volatile impurities (e.g., residual solvents) and thermally stable derivatives. japsonline.comExcellent separation for volatile compounds; provides definitive identification through mass spectral libraries. rsc.org
Liquid Chromatography - Nuclear Magnetic Resonance Spectroscopy LC-NMRUnambiguous structure elucidation of unknown impurities or degradation products isolated from an HPLC system. chemsrc.comnih.govProvides complete structural information without the need for prior isolation. nih.gov
HPLC with Diode Array Detection HPLC-DADPurity testing and quantification; allows for peak purity assessment by comparing spectra across a single peak. japsonline.comProvides UV-Vis spectra for each separated component, aiding in identification and method specificity. chemsrc.com

This table summarizes the utility of various hyphenated techniques for comprehensive analysis.

GC-MS for Complex Mixture Analysis and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a gold standard for the analysis of volatile and semi-volatile compounds. thermofisher.com It combines the superior separation capability of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. mdpi.com In the context of "this compound" synthesis, GC-MS is an invaluable tool for monitoring the presence of volatile starting materials, solvents, and low-molecular-weight byproducts or degradation products. thermofisher.comajprd.com

Impurity profiling by GC-MS involves separating all volatile and semi-volatile components of a sample in a chromatographic column. ajrconline.org As compounds elute from the column, they are ionized, and the mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component. This spectrum serves as a chemical fingerprint, which can be compared against spectral libraries for identification. mdpi.com

For a compound like "this compound," direct GC-MS analysis would depend on its thermal stability and volatility. High temperatures in the GC inlet could potentially cause degradation. scirp.org Polar functional groups within a molecule can sometimes lead to poor peak shape and interaction with the GC column. In such cases, chemical derivatization, such as silylation or acylation, is employed to convert polar analytes into more volatile and thermally stable derivatives, improving their chromatographic behavior and detection. jfda-online.com

The table below outlines a hypothetical set of parameters for a GC-MS method developed for the analysis of volatile impurities in a sample matrix containing "this compound."

Table 1: Illustrative GC-MS Parameters for Impurity Profiling

Parameter Setting Purpose
GC System Agilent 7890A or similar Provides separation of volatile components.
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent A non-polar column suitable for a wide range of compounds.
Carrier Gas Helium Inert gas to carry sample through the column.
Inlet Temperature 250 - 280 °C Ensures rapid vaporization of the sample.
Oven Program Initial 50°C, ramp to 280°C at 10°C/min, hold for 5 min Temperature gradient to separate compounds with different boiling points. chromatographyonline.com
MS System 5975C or similar Quadrupole MS Detects and identifies separated compounds.
Ionization Mode Electron Ionization (EI) at 70 eV Standard ionization method that produces reproducible fragmentation patterns for library matching. chromatographyonline.com
Mass Range 30-550 amu Scan range to detect expected impurities and the parent compound. chromatographyonline.com

| Source Temperature | 230 °C | Maintains ion source cleanliness and performance. chromatographyonline.com |

LC-MS for Non-Volatile and Thermally Labile Compounds

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier analytical technique for compounds that are non-volatile, polar, or thermally labile, properties often associated with complex pharmaceutical molecules. leeder-analytical.comthermofisher.com Given the structure of "this compound," which includes polar nitrogen atoms and a potentially heat-sensitive ether linkage, LC-MS is likely the most suitable method for its direct quantification and the analysis of non-volatile impurities. esogu.edu.tr

LC-MS combines the separation power of High-Performance Liquid Chromatography (HPLC) with the detection capabilities of mass spectrometry. thermofisher.com The technique is particularly powerful when tandem mass spectrometry (LC-MS/MS) is used, which offers exceptional selectivity and sensitivity for quantifying trace-level analytes in complex matrices. esogu.edu.tr The initial stage separates the analyte from other components on a chromatographic column, after which the eluent is directed to an ionization source, commonly Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which generates ions in the gas phase for MS analysis. esogu.edu.tr

For pyrimidine derivatives, reversed-phase HPLC is a common separation strategy. rjptonline.org A method for "this compound" would likely be developed using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. lcms.czinesss.qc.ca

The following table presents plausible parameters for an LC-MS/MS method for the quantification of "this compound."

Table 2: Plausible LC-MS/MS Method Parameters

Parameter Setting Purpose
LC System UPLC/UHPLC System Provides high-resolution separation with short analysis times.
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) Standard column for separating moderately polar to non-polar compounds. inesss.qc.ca
Mobile Phase A Water with 0.1% Formic Acid Aqueous component of the mobile phase. nih.gov
Mobile Phase B Acetonitrile with 0.1% Formic Acid Organic component for eluting the analyte. nih.gov
Gradient Elution 5% to 95% B over 5-10 minutes A gradient is used to effectively separate compounds with varying polarities.
Flow Rate 0.2 - 0.4 mL/min Typical flow rate for analytical LC-MS. nih.gov
Column Temperature 40 °C Ensures reproducible retention times. nih.gov
MS System Triple Quadrupole Mass Spectrometer Enables highly selective and sensitive targeted quantification. creative-proteomics.com
Ionization Source Electrospray Ionization (ESI), Positive Mode ESI is suitable for polar molecules; positive mode is typical for nitrogen-containing compounds.

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides specificity by monitoring a specific precursor-to-product ion transition. |

Validation of Analytical Methods in Research Settings

The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. nih.govresearchgate.net In a research setting, method validation ensures that the data generated are reliable, reproducible, and accurate. The validation process is typically performed in accordance with guidelines from the International Council for Harmonisation (ICH). rjptonline.org

For a newly developed analytical method for "this compound," whether GC-MS or LC-MS, several key parameters must be evaluated. d-nb.info

Specificity/Selectivity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. d-nb.info In MS-based methods, specificity is often demonstrated by the unique mass transition (in MS/MS) or mass spectrum of the analyte, which is not interfered with by other compounds at the same retention time.

Linearity: This is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov A series of standards at different concentrations are analyzed, and the response is plotted against concentration. The correlation coefficient (r²) is expected to be close to 1.0. researchgate.net

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration (a spiked matrix or a standard) and comparing the measured value to the theoretical value, expressed as percent recovery. d-nb.info

Precision: This expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (inter-laboratory precision). It is typically expressed as the relative standard deviation (%RSD). d-nb.info

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. nih.gov

The table below summarizes the typical validation parameters and acceptance criteria for a chromatographic method in a research environment.

Table 3: Summary of Analytical Method Validation Parameters

Validation Parameter Description Typical Acceptance Criteria
Specificity No interference at the retention time of the analyte. Peak purity assessment; no co-eluting peaks.
Linearity Proportional relationship between concentration and response. Correlation coefficient (r²) ≥ 0.99 researchgate.net
Range The interval between the upper and lower concentrations of the analyte. Determined by linearity, accuracy, and precision results.
Accuracy Closeness of measured value to the true value. Recovery typically within 95-105%. d-nb.info
Precision (Repeatability) Variation within the same day. Relative Standard Deviation (%RSD) ≤ 2-5%. d-nb.info
Precision (Intermediate) Variation between days, analysts, or equipment. Relative Standard Deviation (%RSD) ≤ 5-10%. d-nb.info
Limit of Detection (LOD) Lowest detectable concentration. Signal-to-Noise Ratio (S/N) of ~3:1.

| Limit of Quantitation (LOQ) | Lowest quantifiable concentration with accuracy/precision. | Signal-to-Noise Ratio (S/N) of ~10:1. |

Future Directions and Research Perspectives on 2 Thiolan 3 Yloxy Pyrimidine

Exploration of Novel and Sustainable Synthetic Routes

The future synthesis of 2-(thiolan-3-yloxy)pyrimidine and its derivatives should prioritize the principles of green and sustainable chemistry. Traditional methods for creating pyrimidine-based molecules often rely on hazardous reagents and solvents, generating significant chemical waste. rasayanjournal.co.in Modern approaches, however, offer more environmentally benign alternatives.

Future research could focus on multicomponent reactions, which allow for the assembly of complex molecules like pyrimidines from simpler starting materials in a single step, thereby increasing efficiency and reducing waste. acs.orgnih.gov For instance, an iridium-catalyzed multicomponent synthesis has been successfully employed for other pyrimidines, utilizing readily available alcohols as starting materials. organic-chemistry.orgacs.org Investigating similar catalytic systems for the synthesis of this compound from 3-thiolanol and a suitable pyrimidine (B1678525) precursor could prove fruitful.

Furthermore, techniques such as microwave-assisted synthesis, ultrasound-induced reactions, and mechanochemistry (ball milling) have been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of other pyrimidine derivatives. rasayanjournal.co.inbenthamdirect.com The application of these green methodologies to the production of this compound would represent a significant advancement, making the synthetic process more efficient and environmentally friendly.

Table 1: Comparison of Conventional vs. Sustainable Synthetic Methods for Pyrimidines

FeatureConventional SynthesisSustainable Synthesis
Starting Materials Often complex and petroleum-derivedCan utilize biomass-derived alcohols acs.orgnih.gov
Reaction Type Often multi-stepFavors one-pot, multicomponent reactions acs.org
Energy Input Typically high (prolonged heating)Lower energy (microwave, ultrasound) rasayanjournal.co.inbenthamdirect.com
Solvent Use Often uses hazardous organic solventsAims for solvent-free or green solvents rasayanjournal.co.in
Byproducts Can be significantMinimized through high atom economy benthamdirect.com
Overall Efficiency Can be lowGenerally higher yields and shorter times rasayanjournal.co.in

Advanced Computational Design and Optimization for Specific Targets

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering the ability to predict and optimize the interaction of a molecule with its biological target. For this compound, these approaches can guide its development into a potent and selective therapeutic agent.

Future research should employ a range of computational techniques to explore the potential of this compound. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can be performed on a series of this compound analogs to build models that correlate structural features with biological activity. researchgate.netmdpi.com This can help identify which parts of the molecule are most important for its effects and guide the design of more potent derivatives.

Molecular docking simulations can be used to predict how this compound might bind to the active sites of various enzymes or receptors. nih.govnih.gov For example, given the prevalence of pyrimidines as kinase inhibitors, docking studies could explore its binding to the ATP-binding pocket of various kinases implicated in diseases like cancer. rsc.org These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity. nih.gov

In-depth Mechanistic Studies at the Molecular and Cellular Levels

A thorough understanding of how this compound exerts its biological effects is crucial for its development as a drug. Future research must delve into its mechanism of action at both the molecular and cellular levels.

Initial studies should involve screening the compound against a panel of biologically relevant targets, such as a broad range of protein kinases, to identify potential molecular targets. rsc.org Once a primary target is identified, detailed enzymatic assays can be conducted to characterize the nature of the inhibition (e.g., competitive, non-competitive) and determine key kinetic parameters like the inhibition constant (Ki). researchgate.net

Cell-based assays will be essential to understand the compound's effects in a more complex biological system. For instance, if the compound is found to be an inhibitor of a cancer-related kinase, its impact on cancer cell proliferation, cell cycle progression, and apoptosis (programmed cell death) should be investigated. mdpi.com Techniques like Western blotting can be used to measure the levels of key proteins in cellular signaling pathways to confirm that the compound is hitting its intended target and modulating downstream events.

Rational Design and Synthesis of Highly Targeted Analogs

The initial this compound structure serves as a starting point or "scaffold" for the development of more advanced, highly targeted analogs. The insights gained from computational studies and initial biological screening will guide the rational design of these new molecules.

Molecular hybridization, which involves combining the structural features of this compound with other known pharmacophores, could lead to analogs with improved potency or dual-targeting capabilities. mdpi.com For example, if the pyrimidine core is found to be a key binding element for a particular kinase, modifications to the thiolan-3-yloxy group could be made to enhance interactions with other parts of the binding site, thereby increasing selectivity and potency. nih.gov

The goal of this rational design process is to create a library of analogs with systematic variations. Synthesizing and testing these analogs will allow for a detailed exploration of the structure-activity relationship (SAR), providing a clear understanding of how different chemical modifications influence biological activity. researchgate.net

Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery

To accelerate the discovery process, this compound and its rationally designed analogs should be integrated into modern drug discovery platforms that leverage high-throughput screening (HTS) and artificial intelligence (AI).

HTS allows for the rapid testing of thousands of compounds against a specific biological target. nih.gov By creating a focused library of this compound derivatives, HTS can efficiently identify the most promising candidates for further development. researchgate.netresearchgate.net Phenotypic screening, a type of HTS that measures the effect of a compound on cell behavior without prior knowledge of the target, could also uncover novel therapeutic applications for this chemical scaffold. nih.gov

Artificial intelligence is revolutionizing drug discovery by analyzing vast datasets to predict the properties of new molecules, identify novel drug targets, and even design new compounds from scratch. oncodesign-services.commdpi.com AI algorithms can be trained on the data generated from the screening of the this compound library to build predictive models. nih.gov These models can then be used to prioritize which new analogs to synthesize, suggest novel chemical modifications to improve desired properties, and even predict potential off-target effects or toxicity. mdpi.com The integration of AI will undoubtedly streamline the journey of this compound from a simple chemical entity to a potential therapeutic agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(thiolan-3-yloxy)pyrimidine derivatives, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves cyclization reactions of thiophene or pyrimidine precursors. For example, thiolan-3-yloxy substituents are introduced via nucleophilic substitution or coupling reactions under reflux conditions. Key steps include:

  • Cyclization : Using Oxone® in dioxane/water or methanol under reflux to form the pyrimidine core .
  • Purification : Chromatographic techniques (e.g., column chromatography) are critical for isolating high-purity products .
  • Optimization : Parameters like temperature, solvent polarity, and catalyst loading are systematically varied. For instance, TFA (5–25% in CH₂Cl₂) enhances reaction efficiency in acidic conditions .

Q. Which analytical techniques are most reliable for characterizing this compound derivatives?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent connectivity and stereochemistry, particularly for thiolan-3-yloxy groups .
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and quantifies purity (>95% required for biological assays) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, essential for novel derivatives .
  • X-ray Crystallography : Resolves 3D conformation and bond angles, critical for structure-activity relationship (SAR) studies .

Q. How do researchers assess the stability of this compound under varying experimental conditions?

  • Methodological Answer : Stability is tested via:

  • pH-dependent hydrolysis : Incubating the compound in buffers (pH 1–13) and monitoring degradation via HPLC .
  • Thermal stability : Heating samples to 40–100°C and analyzing decomposition products using TGA-DSC .
  • Oxidative stress : Exposing the compound to H₂O₂ or UV light to evaluate susceptibility to oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity artifacts. Solutions include:

  • Dose-response validation : Repeating assays across multiple cell lines (e.g., MIA PaCa-2, AsPC-1) with stringent controls .
  • Metabolite profiling : Using LC-MS to identify active/inactive metabolites that may skew results .
  • Computational docking : Predicting binding affinities to targets like CDK9 to prioritize analogs for synthesis .

Q. How can computational models enhance the design of this compound derivatives with improved kinase inhibition?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulates ligand-protein interactions (e.g., CDK9 binding pockets) to optimize substituent geometry .
  • QSAR modeling : Correlates electronic parameters (e.g., logP, polar surface area) with IC₅₀ values to guide synthetic priorities .
  • Free energy perturbation (FEP) : Predicts binding energy changes for substituent modifications, reducing trial-and-error synthesis .

Q. What experimental approaches elucidate the mechanism of action for this compound in inducing apoptosis?

  • Methodological Answer :

  • Western blotting : Tracks downstream targets like Rb phosphorylation and Mcl-1/c-Myc expression in treated cells .
  • Flow cytometry : Quantifies apoptotic markers (Annexin V/PI staining) and cell cycle arrest .
  • CRISPR knockouts : Validates CDK9 dependency by comparing cytotoxicity in wild-type vs. CDK9-deficient cell lines .

Q. How do solvent effects influence the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Solvatochromic studies : UV-Vis spectroscopy in solvents of varying polarity (e.g., DMSO, hexane) reveals charge-transfer transitions .
  • DFT calculations : Models solvent interactions to predict reaction pathways (e.g., SN1 vs. SN2 mechanisms for nucleophilic substitutions) .

Q. What are the best practices for handling air- or moisture-sensitive intermediates in this compound synthesis?

  • Methodological Answer :

  • Inert atmosphere : Use Schlenk lines or gloveboxes for reactions involving thiourea or sulfhydryl intermediates .
  • Stabilizers : Add antioxidants (e.g., BHT) to prevent oxidation of thiolan-3-yloxy groups during storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.